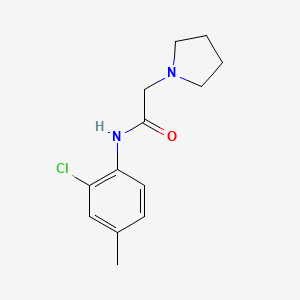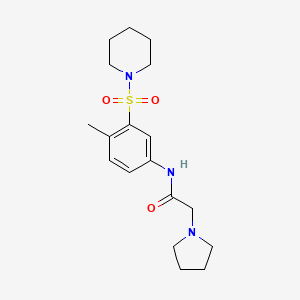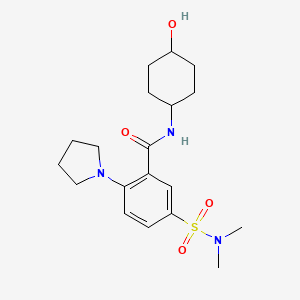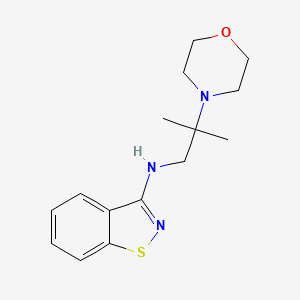![molecular formula C13H15ClN2 B7636884 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. It was first discovered in the late 1990s by scientists at Abbott Laboratories, who were searching for new treatments for chronic pain. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which work by activating specific receptors in the nervous system.
作用機序
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile works by activating specific nicotinic acetylcholine receptors in the nervous system. These receptors are found on both neurons and non-neuronal cells, and are involved in a wide range of physiological processes. When this compound binds to these receptors, it causes the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This, in turn, leads to a reduction in pain perception.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving properties, it has been found to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile is its potency and selectivity for nicotinic acetylcholine receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its relatively low yield and complex synthesis make it a challenging compound to work with in the laboratory.
将来の方向性
There are several potential future directions for research on 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile. One area of interest is its potential use in the treatment of addiction. Nicotinic acetylcholine receptors have been implicated in the development of addiction to drugs such as nicotine and cocaine, and this compound has been shown to reduce drug-seeking behavior in animal models. Another potential application is in the treatment of depression, as this compound has been found to have antidepressant-like effects in animal models. Finally, there is interest in developing more potent and selective nicotinic acetylcholine receptor agonists based on the structure of this compound.
合成法
The synthesis of 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile involves a multi-step process that begins with the reaction of 4-chlorobenzyl cyanide with cyclobutanone in the presence of a strong base. This produces a key intermediate, which is then reacted with methylamine to form the final product. The overall yield of this process is around 15%, which makes it a relatively challenging compound to synthesize.
科学的研究の応用
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been extensively studied for its potential use as a painkiller, particularly for the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been found to have fewer side effects than traditional opioid painkillers, such as morphine.
特性
IUPAC Name |
2-[[(4-chlorophenyl)-cyclobutylmethyl]amino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-12-6-4-11(5-7-12)13(16-9-8-15)10-2-1-3-10/h4-7,10,13,16H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGKVZCLDWFYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Cl)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)


![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)

![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)

![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)

![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)